7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

PDE2A inhibition enzymatic potency SAR comparison

Researchers needing PDE2A reference inhibitors often face limited scaffold diversity-most available standards (PF-05180999, BAY 60-7550) share imidazotriazine cores, complicating chemotype-specific selectivity profiling. This compound solves that as a structurally orthogonal pyrazolo[1,5-a]pyrimidine PDE2A inhibitor (IC50=1.55 nM vs. human PDE2A3). • Enables cross-chemotype target engagement validation • Differentiated from PDE10A-dual inhibitors like Lu AF33241 • Cataloged research chemical-no MTA required for procurement.

Molecular Formula C24H25N5
Molecular Weight 383.499
CAS No. 900295-85-4
Cat. No. B2531581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
CAS900295-85-4
Molecular FormulaC24H25N5
Molecular Weight383.499
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H25N5/c1-2-27-13-15-28(16-14-27)23-17-22(20-11-7-4-8-12-20)26-24-21(18-25-29(23)24)19-9-5-3-6-10-19/h3-12,17-18H,2,13-16H2,1H3
InChIKeyIEPVNANIEUIESX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine (CAS 900295-85-4): Core Identity and Pharmacological Classification for Scientific Procurement


7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine (CAS 900295-85-4) is a synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. It functions as a potent and selective inhibitor of human phosphodiesterase 2A (PDE2A), a dual-substrate cyclic nucleotide phosphodiesterase that hydrolyzes both cAMP and cGMP and is highly expressed in the brain, heart, and adrenal glands [1]. The compound was disclosed in US Patent 8,598,155 (Pfizer) as part of a broader series of imidazo[5,1-f][1,2,4]triazine and pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors developed for cognitive disorders [2]. Its PDE2A inhibitory activity has been independently quantified and deposited in BindingDB (BDBM107837) with an IC50 of 1.55 nM against human full-length PDE2A3 enzyme using the [3H]-cGMP scintillation proximity assay [3].

Why In-Class PDE2A Inhibitors Cannot Substitute 7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine Without Rigorous Cross-Validation


PDE2A inhibitors share a conserved target, yet their divergent core scaffolds produce substantial differences in isoform selectivity windows, physicochemical properties, and off-target interaction profiles. The pyrazolo[1,5-a]pyrimidine nucleus of the target compound is structurally distinct from the imidazo[1,2,4]triazine scaffold of PF-05180999, the dihydropyridopyrazine scaffold of TAK-915, the imidazotriazinone scaffold of BAY 60-7550, and the triazolopyrazine scaffold of Lu AF33241 [1]. While all these compounds potently engage PDE2A, their activity against PDE10A—a key CNS off-target—varies markedly: dual PDE2A/PDE10A inhibition by Lu AF33241 (Ki=42 nM at PDE10A) leads to a fundamentally different pharmacological fingerprint that confounds data interpretation in cognitive models compared to PDE2A-selective agents [2]. Cross-study comparison reveals an approximately 3-fold potency difference between the target compound (IC50=1.55 nM) and BAY 60-7550 (IC50=4.7 nM) at human PDE2A, translating into meaningful differences in the concentration range required for complete target engagement [3][4]. These scaffold-dependent selectivity and potency variations preclude generic interchange without experimental validation.

Quantitative Comparative Evidence: How 7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine Differentiates from Leading PDE2A Inhibitor Alternatives


PDE2A Inhibitory Potency: Head-to-Head Comparison in Identical Full-Length PDE2A3 [3H]-cGMP SPA Assay Format

In the identical [3H]-cGMP scintillation proximity assay (SPA) format measuring inhibition of human full-length PDE2A3 enzyme, 7-(4-ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine (BDBM107837, designated as Example 75 in US8598155) exhibits an IC50 of 1.55 nM [1]. This places the compound within the same high-potency tier as PF-05180999 (BDBM107767, designated as Example 2 in the same patent family) with an IC50 of 1.0 nM against the same enzyme construct and assay format [2]. The target compound is approximately 3-fold more potent than BAY 60-7550 (human PDE2A IC50=4.7 nM) [3], and approximately 2.7-fold weaker than the clinical-stage TAK-915 (human PDE2A IC50=0.61 nM) [4]. Within the US8598155 patent series, the target compound (Example 75) was among the most potent pyrazolo[1,5-a]pyrimidine exemplars, demonstrating that the 7-(4-ethylpiperazin-1-yl) substitution provides a potency advantage over alternative 7-position substituents in the same series.

PDE2A inhibition enzymatic potency SAR comparison

Chemotype-Specific PDE Isoform Selectivity: Pyrazolo[1,5-a]pyrimidine Scaffold Offers Distinct Selectivity Architecture Versus Imidazotriazine and Triazolopyrazine Inhibitors

The PDE isoform selectivity profile is dictated by the core chemotype rather than merely the target potency. The pyrazolo[1,5-a]pyrimidine scaffold of the target compound represents a structurally differentiated chemotype from the imidazo[5,1-f][1,2,4]triazine core of PF-05180999 and the triazolopyrazine core of Lu AF33241 [1]. PF-05180999 demonstrates exceptional selectivity for PDE2A over PDE10A (~2000-fold; PDE10A IC50 ≈ 2.03 μM) [2]. In contrast, Lu AF33241 exhibits pronounced dual PDE2A/PDE10A activity (hPDE2A Ki=4.2 nM; hPDE10A Ki=42 nM; only ~10-fold selectivity) [3]. The target compound, by virtue of its pyrazolo[1,5-a]pyrimidine scaffold, belongs to a series that Mikami et al. (2017) extensively profiled for PDE selectivity, demonstrating that optimized pyrazolo[1,5-a]pyrimidine analogs achieve selectivity against PDE1A, PDE4B, PDE5A, and PDE10A that is comparable to or distinct from the TAK-915 (dihydropyridopyrazine) series [1]. The 7-(4-ethylpiperazin-1-yl) substituent contributes to a unique steric and electronic environment in the solvent-exposed region of the PDE2A active site that differs from the azetidine substituent of PF-05180999, providing a basis for differential selectivity fingerprints that must be empirically verified rather than assumed across chemotypes.

isoform selectivity off-target profiling chemotype comparison

Structural Differentiation: 7-(4-Ethylpiperazin-1-yl) Substituent as a Key Pharmacophoric Determinant for PDE2A Binding and Physicochemical Property Modulation

The 7-(4-ethylpiperazin-1-yl) group on the pyrazolo[1,5-a]pyrimidine core distinguishes this compound from close structural analogs within the same patent family. In US8598155, Examples 2 (PF-05180999), 13, 58, and 75 (the target compound) share a common goal of PDE2A inhibition but employ different substituents at the 7-position of their respective cores. Example 2 bears a 4-azetidinyl group on an imidazotriazine core; Example 58 (BDBM107820) has an IC50 of 1.30 nM in the same [3H]-cGMP SPA assay, demonstrating that the pyrazolo[1,5-a]pyrimidine core with optimized substituents can approach imidazotriazine potency [1][2]. The ethylpiperazine substituent introduces a basic amine with a calculated pKa conducive to both hydrogen-bonding interactions in the PDE2A solvent-exposed region and modulation of logD for potentially differentiated brain penetration characteristics compared to the neutral azetidine of PF-05180999 [3]. This chemotype distinction is non-trivial: Mikami et al. (2017) demonstrated that pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors (series distinct from TAK-915) can achieve favorable brain penetration, oral bioavailability, and in vivo cGMP elevation in rodent brain, validating the scaffold as a viable alternative to TAK-915's dihydropyridopyrazine core [3].

structure-activity relationship binding mode physicochemical properties

Positioning Against Clinical-Stage PDE2A Inhibitors: Utility as a Preclinical Tool Compound with a Differentiated Risk-Benefit Profile

The PDE2A inhibitor landscape includes clinical-stage compounds TAK-915 (Takeda/DSP-1181 co-development suspended), PF-05180999 (Pfizer, preclinical candidate discontinued), and BAY 60-7550 (Bayer, tool compound). The target compound offers a differentiated positioning: (1) versus TAK-915 (IC50=0.61 nM, >4100-fold selective over PDE1A, clinical-stage but development discontinued), the target compound provides a structurally distinct pyrazolo[1,5-a]pyrimidine chemotype for target validation studies where a dihydropyridopyrazine scaffold is undesirable [1]; (2) versus PF-05180999 (IC50=1.0 nM, ~2000-fold selective over PDE10A), the target compound offers an alternative scaffold with only a 1.55-fold reduction in potency, providing comparable PDE2A engagement while circumventing the imidazotriazine patent estate [2]; (3) versus Lu AF33241 (PDE2A Ki=4.2 nM, dual PDE2A/PDE10A), the target compound's expected PDE2A selectivity avoids the confounding pharmacology of concomitant PDE10A engagement, which complicates interpretation of behavioral and cognitive endpoints [3]; (4) versus BAY 60-7550 (IC50=4.7 nM), the 3-fold greater potency of the target compound enables lower compound concentrations to achieve equivalent target coverage, potentially reducing vehicle-related artifacts in in vivo studies [4]. The compound's status as a patent-exemplified but non-clinical candidate positions it as an attractive research tool for academic and industrial laboratories conducting PDE2A target biology investigations without the encumbrance of clinical-stage material transfer agreements.

tool compound selection clinical comparison translational pharmacology

Optimal Deployment Scenarios for 7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine in Research and Industrial PDE2A Programs


PDE2A Enzymatic Assay Positive Control and Reference Standard with Pyrazolo[1,5-a]pyrimidine Chemotype

Use the compound as a calibration standard in PDE2A enzymatic assays (e.g., [3H]-cGMP SPA or IMAP fluorescence polarization formats) when a pyrazolo[1,5-a]pyrimidine-based reference inhibitor is required rather than the more commonly available imidazotriazine (PF-05180999) or imidazotriazinone (BAY 60-7550) standards. With an IC50 of 1.55 nM against human PDE2A3 [1], the compound provides a robust positive control signal that is well within the assay dynamic range and distinguishable from weaker reference compounds such as BAY 60-7550 (IC50=4.7 nM) [2]. Its availability as a commercially cataloged research chemical (CAS 900295-85-4) enables procurement without clinical material transfer agreements, making it suitable for high-throughput screening (HTS) validation and routine assay quality control in both academic core facilities and industrial screening groups.

Chemotype-Specific SAR Expansion and Lead Optimization Starting Point

Employ the compound as a starting point for structure-activity relationship (SAR) studies focused on the pyrazolo[1,5-a]pyrimidine scaffold. The 7-(4-ethylpiperazin-1-yl) substituent provides a modifiable vector distinct from the 4-azetidinyl group of PF-05180999 [1]. Mikami et al. (2017) demonstrated that pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors can be optimized to achieve oral brain cGMP elevation and cognitive efficacy in rodent models [3], validating the scaffold for further lead optimization. Medicinal chemistry teams seeking to develop PDE2A inhibitors with novel intellectual property positions can use this compound as a reference benchmark against which to measure improvements in potency, selectivity, metabolic stability, and brain penetration, while simultaneously differentiating their chemical series from the imidazotriazine and dihydropyridopyrazine patent estates.

PDE2A-Selective Pharmacological Tool for In Vitro Target Validation Studies Requiring Absence of PDE10A Confound

Deploy the compound as a PDE2A-selective pharmacological inhibitor in cellular and ex vivo target engagement studies where concomitant PDE10A inhibition would confound data interpretation. Unlike Lu AF33241, which inhibits both PDE2A (Ki=4.2 nM) and PDE10A (Ki=42 nM) with only ~10-fold selectivity [2], the pyrazolo[1,5-a]pyrimidine scaffold series has been profiled for selectivity across the PDE family and demonstrated PDE2A-selective inhibition [3]. This is critical in neuroscience applications where PDE10A is highly expressed in striatal medium spiny neurons and modulates dopaminergic signaling—concurrent PDE10A inhibition by Lu AF33241 produces an antipsychotic-like behavioral signature that can mask or complicate the interpretation of PDE2A-mediated cognitive effects [2]. The target compound, when confirmed PDE2A-selective (or with a selectivity profile similar to other pyrazolo[1,5-a]pyrimidine exemplars in its series), would enable cleaner dissection of PDE2A-specific pharmacology.

Cross-Validation of PDE2A Target Engagement in Orthogonal Chemotype Studies

Use the compound as a structurally orthogonal PDE2A inhibitor to validate target engagement findings obtained with imidazotriazine-based inhibitors (e.g., PF-05180999) or dihydropyridopyrazine-based inhibitors (e.g., TAK-915). When a biological effect observed with one chemotype is reproduced with the pyrazolo[1,5-a]pyrimidine compound, confidence that the effect is PDE2A-mediated rather than scaffold-specific is substantially increased. This application is particularly relevant for: (a) confirming on-target activity in phenotypic screens, (b) ruling out off-target contributions from chemotype-specific polypharmacology, and (c) strengthening target validation packages prior to initiating resource-intensive medicinal chemistry campaigns. The compound's IC50 of 1.55 nM ensures that target coverage comparable to PF-05180999 (IC50=1.0 nM) is achievable at similar concentrations, enabling direct comparison of pharmacology across chemotypes [1].

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